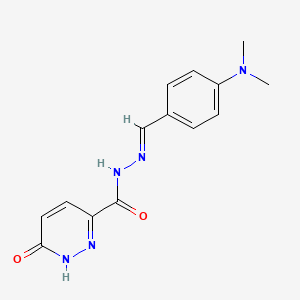
(E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a useful research compound. Its molecular formula is C14H15N5O2 and its molecular weight is 285.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N'-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a hydrazone linkage and a pyridazine core, which are known to influence its biological properties. The presence of the dimethylamino group is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve inhibition of protein synthesis, nucleic acid synthesis, and peptidoglycan production, leading to bacterial cell death .
Antifungal Activity
In addition to antibacterial effects, the compound also displays antifungal activity against Candida species. For instance, it has been reported to surpass fluconazole in efficacy against biofilm formation:
| Fungal Strain | MIC (µM) | Biofilm Inhibition Concentration (MBIC) |
|---|---|---|
| Candida albicans | 50 | 31.108 - 62.216 |
This suggests a potential for use in treating fungal infections, particularly in cases where biofilm formation complicates therapy .
The compound's biological activity is attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound disrupts the synthesis of essential proteins in bacteria.
- Nucleic Acid Synthesis Inhibition : It interferes with the replication and transcription processes within microbial cells.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests that it can prevent the establishment of chronic infections.
Case Studies and Research Findings
A series of studies have underscored the efficacy of this compound:
- Antimicrobial Efficacy Study : In vitro tests showed that the compound effectively reduced bacterial counts in biofilms formed by Staphylococcus aureus and Enterococcus faecalis by more than 75% at specific concentrations compared to control treatments .
- Synergistic Effects : When combined with standard antibiotics, this compound enhanced the overall antimicrobial effect, suggesting potential for use in combination therapies .
- Toxicity Assessment : Preliminary toxicity studies indicated that the compound exhibits low cytotoxicity towards human cell lines at therapeutic concentrations, supporting its safety profile for further development .
Propiedades
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-19(2)11-5-3-10(4-6-11)9-15-18-14(21)12-7-8-13(20)17-16-12/h3-9H,1-2H3,(H,17,20)(H,18,21)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWKXFXMQCEARD-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














